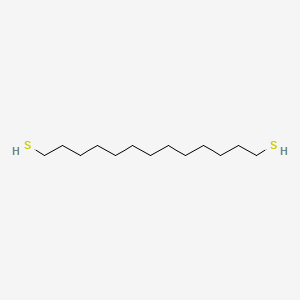
Formic acid;trifluorosilylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formic acid;trifluorosilylmethanol is a compound that combines the properties of formic acid and trifluorosilylmethanolIt is a colorless, corrosive liquid with a pungent odor and is completely miscible with water and many polar solvents Trifluorosilylmethanol, on the other hand, is a compound that contains a trifluorosilyl group attached to a methanol molecule
Preparation Methods
The preparation of formic acid;trifluorosilylmethanol involves the synthesis of both formic acid and trifluorosilylmethanol, followed by their combination. Formic acid can be produced through various methods, including the hydrolysis of methyl formate and the oxidation of formaldehyde . Trifluorosilylmethanol can be synthesized by reacting trifluorosilane with methanol under controlled conditions. The combination of these two compounds can be achieved through a condensation reaction, where formic acid reacts with trifluorosilylmethanol to form the desired product.
Chemical Reactions Analysis
Formic acid;trifluorosilylmethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Formic acid is known to act as both a reducing agent and an oxidizing agent . It can reduce metal ions and other compounds, while also being oxidized to carbon dioxide and water. Trifluorosilylmethanol can undergo substitution reactions, where the trifluorosilyl group is replaced by other functional groups. Common reagents used in these reactions include metal catalysts, acids, and bases. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Formic acid;trifluorosilylmethanol has various scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it can be used as a reagent in organic synthesis and as a catalyst in various reactions . In biology, it can be used as a preservative and antibacterial agent In industry, it can be used in the production of various chemicals and materials, including polymers and resins .
Mechanism of Action
The mechanism of action of formic acid;trifluorosilylmethanol involves its interaction with molecular targets and pathways in biological systems. Formic acid is known to inhibit certain enzymes and disrupt cellular processes . It can also act as a proton donor, affecting the pH and ionic balance in cells. Trifluorosilylmethanol can interact with proteins and other biomolecules, altering their structure and function. The combined effects of formic acid and trifluorosilylmethanol result in a unique mechanism of action that can be exploited for various applications.
Comparison with Similar Compounds
Formic acid;trifluorosilylmethanol can be compared with other similar compounds, such as acetic acid, propionic acid, and trifluorosilyl compounds While acetic acid and propionic acid are also carboxylic acids, they have different chemical properties and reactivity compared to formic acid Trifluorosilyl compounds, on the other hand, share some similarities with trifluorosilylmethanol but differ in their specific functional groups and reactivity
Properties
CAS No. |
138196-37-9 |
|---|---|
Molecular Formula |
C2H5F3O3Si |
Molecular Weight |
162.14 g/mol |
IUPAC Name |
formic acid;trifluorosilylmethanol |
InChI |
InChI=1S/CH3F3OSi.CH2O2/c2-6(3,4)1-5;2-1-3/h5H,1H2;1H,(H,2,3) |
InChI Key |
JUVHUDQJXHVFIW-UHFFFAOYSA-N |
Canonical SMILES |
C(O)[Si](F)(F)F.C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Chloro[2-(cyclohex-3-en-1-yl)ethyl]diethoxysilane](/img/structure/B14263861.png)
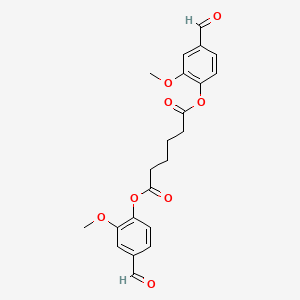

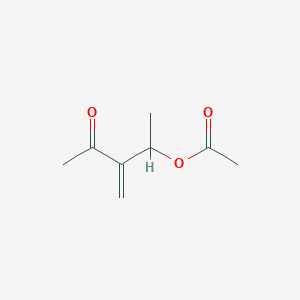
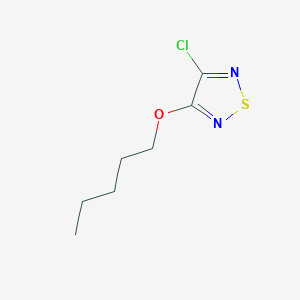
![1-Ethyl-2-[(4-fluorophenyl)methyl]-3-hydroxypyridin-4(1H)-one](/img/structure/B14263884.png)
![3-Methyl-N-[1-(prop-2-en-1-yl)cyclohexyl]aniline](/img/structure/B14263889.png)
![4,4'-[([1,1'-Biphenyl]-4-yl)azanediyl]dibenzaldehyde](/img/structure/B14263898.png)
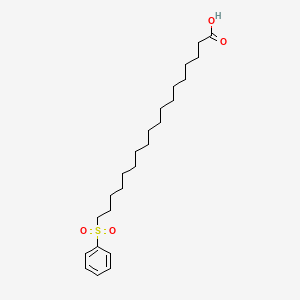

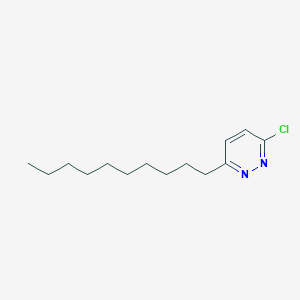
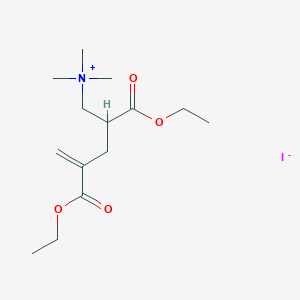
![5,6-Diphenyl-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiin-2-one](/img/structure/B14263937.png)
